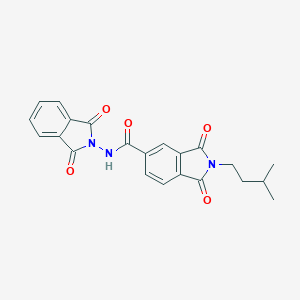
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-isopentyl-1,3-dioxoisoindoline-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-isopentyl-1,3-dioxoisoindoline-5-carboxamide, also known as compound X, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been shown to exhibit potent biological activity, making it a promising candidate for further research and development.
Mecanismo De Acción
The mechanism of action of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-isopentyl-1,3-dioxoisoindoline-5-carboxamide X is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cell growth and proliferation. Specifically, N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-isopentyl-1,3-dioxoisoindoline-5-carboxamide X has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in regulating gene expression.
Biochemical and Physiological Effects
Compound X has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, it has also been shown to have anti-inflammatory and anti-oxidant effects. These properties make it a potential treatment for a variety of diseases, including neurodegenerative disorders and cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-isopentyl-1,3-dioxoisoindoline-5-carboxamide X in lab experiments is its potent biological activity. This makes it a useful tool for studying the mechanisms of various diseases and potential treatments. However, one limitation is that the synthesis of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-isopentyl-1,3-dioxoisoindoline-5-carboxamide X is complex and requires specialized equipment and expertise, which may limit its availability for research purposes.
Direcciones Futuras
There are many potential future directions for research involving N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-isopentyl-1,3-dioxoisoindoline-5-carboxamide X. One area of interest is its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease. Studies have shown that N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-isopentyl-1,3-dioxoisoindoline-5-carboxamide X can inhibit the formation of amyloid beta plaques, which are a hallmark of Alzheimer's disease. Additionally, research is ongoing to explore the potential of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-isopentyl-1,3-dioxoisoindoline-5-carboxamide X as a treatment for cardiovascular disease, as well as its potential as an anti-viral agent.
Métodos De Síntesis
The synthesis of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-isopentyl-1,3-dioxoisoindoline-5-carboxamide X involves a multi-step process that requires specialized equipment and expertise. The first step involves the condensation of two molecules of phthalic anhydride with one molecule of isobutylamine to form the intermediate N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-isopentyl-1,3-dioxoisoindoline-5-carboxamide, N-(2-isobutylphthalimido) phthalimide. This intermediate is then reacted with acetic anhydride to form N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-isopentyl-1,3-dioxoisoindoline-5-carboxamide X.
Aplicaciones Científicas De Investigación
Compound X has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on its anti-cancer properties. Studies have shown that N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-isopentyl-1,3-dioxoisoindoline-5-carboxamide X can induce apoptosis, or programmed cell death, in cancer cells, making it a potential treatment for various types of cancer.
Propiedades
Nombre del producto |
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-isopentyl-1,3-dioxoisoindoline-5-carboxamide |
|---|---|
Fórmula molecular |
C22H19N3O5 |
Peso molecular |
405.4 g/mol |
Nombre IUPAC |
N-(1,3-dioxoisoindol-2-yl)-2-(3-methylbutyl)-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C22H19N3O5/c1-12(2)9-10-24-19(27)16-8-7-13(11-17(16)20(24)28)18(26)23-25-21(29)14-5-3-4-6-15(14)22(25)30/h3-8,11-12H,9-10H2,1-2H3,(H,23,26) |
Clave InChI |
QROUZGGJLNCWFH-UHFFFAOYSA-N |
SMILES |
CC(C)CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NN3C(=O)C4=CC=CC=C4C3=O |
SMILES canónico |
CC(C)CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NN3C(=O)C4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-(Acetyloxy)-2-[(3-cyclohexylpropanoyl)amino]benzoic acid](/img/structure/B303036.png)

![2-phenyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide](/img/structure/B303041.png)
![3,5-dichloro-4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B303043.png)


![2-(2,3-dimethylphenoxy)-N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide](/img/structure/B303049.png)
![2-phenyl-N-{7-[(phenylacetyl)amino]-9H-fluoren-2-yl}acetamide](/img/structure/B303050.png)
![2-(phenylsulfanyl)-N-(7-{[(phenylsulfanyl)acetyl]amino}-9H-fluoren-2-yl)acetamide](/img/structure/B303051.png)

![2-(4-tert-butylphenoxy)-N-{3-[(phenoxyacetyl)amino]phenyl}acetamide](/img/structure/B303056.png)
![2-phenoxy-N-{3-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B303057.png)